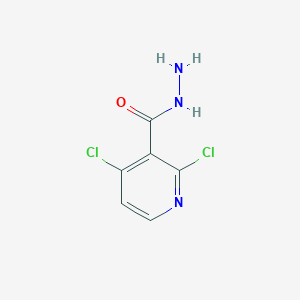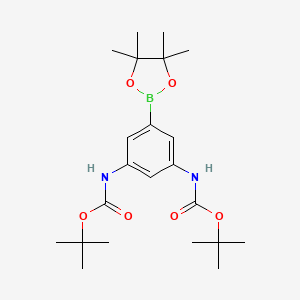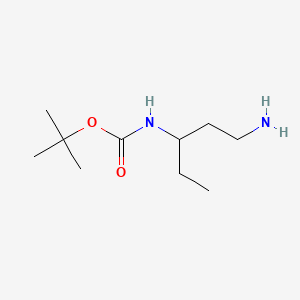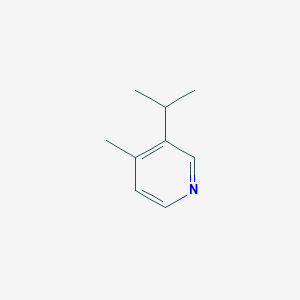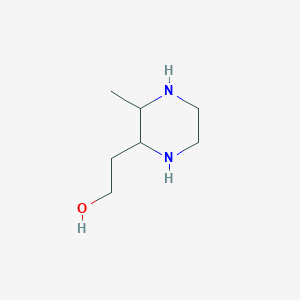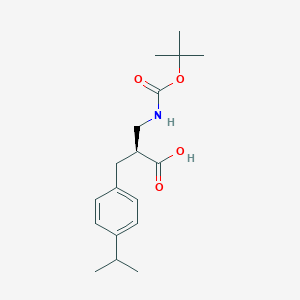![molecular formula C10H9BN2O2 B12952679 [2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
[2,3'-Bipyridin]-5-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3’-Bipyridin]-5-ylboronic acid is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5-ylboronic acid often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[2,3’-Bipyridin]-5-ylboronic acid undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced bipyridine derivatives .
科学研究应用
Chemistry
In chemistry, [2,3’-Bipyridin]-5-ylboronic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms .
Medicine
In medicine, [2,3’-Bipyridin]-5-ylboronic acid derivatives are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation .
Industry
In industry, this compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its ability to form stable complexes with various metals .
作用机制
The mechanism of action of [2,3’-Bipyridin]-5-ylboronic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes and receptors, modulating their activity and function. The specific pathways involved depend on the nature of the metal ion and the biological context .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, used as a precursor to redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
[2,3’-Bipyridin]-5-ylboronic acid is unique due to its boronic acid functional group, which enhances its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the development of sensors and drug delivery systems .
属性
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRFRPMVGWBCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
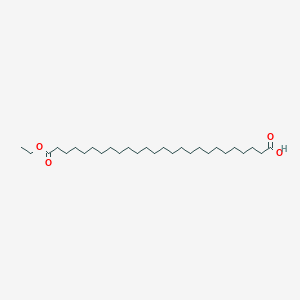
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
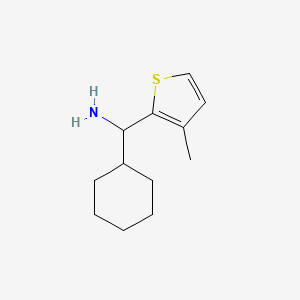
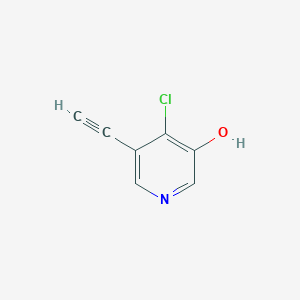
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
